molecular formula C15H31O9P3 B1582336 Phosphonic acid, methyl-, bis((5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl) ester CAS No. 42595-45-9

Phosphonic acid, methyl-, bis((5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl) ester

Cat. No. B1582336
CAS RN: 42595-45-9
M. Wt: 448.32 g/mol
InChI Key: WUGSTSBQFHQUJQ-UHFFFAOYSA-N
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Description

This compound is also known as a reaction mass of phosphonic acid, methyl-, bis[(5-ethyl-2-methyl-2,2-dioxido-1,3,2-dioxaphosphorinan-5-yl)methyl] ester with (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl methylphosphonate . It is an organic substance and is used under the trade name Amgard CU .


Synthesis Analysis

The compound is formed by the condensation reaction of phosphonate and bicyclic phosphite ester . It is also a reaction product of trimethylolpropane, trimethyl phosphite, and dimethyl methylphosphonate .

Scientific Research Applications

Flame Retardant and Electrochemical Performance

Methylphosphonic acid bis((5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl) ester demonstrates significant flame-retarding ability and enhances the electrochemical performance of polymer electrolytes. It's used as a plasticizer and flame-retarding additive in PEO-based composite polymer electrolytes. These properties are particularly useful in lithium batteries and other applications requiring high thermal stability and flame retardancy (Li et al., 2006).

Biological Properties

This compound has also been explored in the realm of biology. For instance, it plays a role in the synthesis of α-thymidine 5′-aryl phosphonates, contributing to the stability and low toxicity of these compounds in cell cultures. This indicates potential for applications in biochemistry and molecular biology (Ivanov et al., 2013).

Chemical Synthesis and Stability

In the field of chemical synthesis, methods have been developed for preparing esters of this compound. Studies reveal its depressive effects on the central nervous system, indicating its potential for research in neurochemistry and pharmacology (Berezovskaya et al., 1968).

Organophosphate Pesticide Research

Significantly, this chemical has been used in synthesizing haptens for the production of antibodies against various classes of organophosphate pesticides. This application is crucial in developing sensitive detection methods for these pesticides (ten Hoeve et al., 1997).

Materials Science

In materials science, its derivatives have been used in the formation of cobalt(II) organophosphorus polymers, providing insight into the structure and behavior of these polymers in various solvents. This research has implications for materials engineering and design (Thiyagarajan et al., 1987).

Safety And Hazards

The compound has irritant properties and can cause irritation if it comes into contact with skin and eyes . Appropriate personal protective equipment, such as gloves and goggles, should be worn when handling it . It should be kept away from open flames and high temperatures . If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

5-ethyl-5-[[(5-ethyl-2-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)methoxy-methylphosphoryl]oxymethyl]-2-methyl-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31O9P3/c1-6-14(8-19-25(3,16)20-9-14)12-23-27(5,18)24-13-15(7-2)10-21-26(4,17)22-11-15/h6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGSTSBQFHQUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COP(=O)(OC1)C)COP(=O)(C)OCC2(COP(=O)(OC2)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31O9P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068407
Record name Bis((5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl) methyl phosphonate P,P'-dioxide
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Molecular Weight

448.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, P-methyl-, bis[(5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl] ester
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Product Name

Phosphonic acid, methyl-, bis((5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl) ester

CAS RN

42595-45-9
Record name Antiblaze 1045
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Record name Phosphonic acid, P-methyl-, bis((5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl) ester
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Record name Phosphonic acid, P-methyl-, bis[(5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis((5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl) methyl phosphonate P,P'-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P'-dioxide
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Record name Phosphonic acid, methyl-, bis[(5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl] ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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